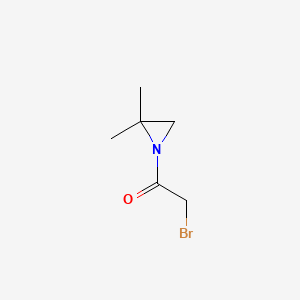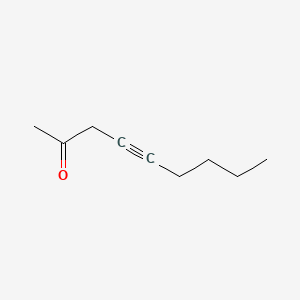
N,N-Diethylpiperazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethylpiperazine-2-carboxamide (DEPC) is an amide derivative of piperazine, a cyclic diamine molecule with two nitrogen atoms in the ring. DEPC is a widely used reagent in various biochemical and molecular biology experiments, as well as a research tool for scientists. It has been used in laboratory experiments since the 1950s, and its use continues to expand due to its many advantages. DEPC is also known as N,N-diethyl-2-piperazinecarboxamide, DEPC-treated water, N,N-diethyl-2-piperazinecarboxylic acid amide, and N,N-diethyl-2-piperazinecarboxamide.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway of N,N-Diethylpiperazine-2-carboxamide involves the reaction of piperazine with diethylcarbamoyl chloride in the presence of a base, followed by purification and isolation of the product.
Starting Materials
Piperazine, Diethylcarbamoyl chloride, Base (e.g. triethylamine)
Reaction
1. Add piperazine to a flask containing a solvent (e.g. dichloromethane), 2. Slowly add diethylcarbamoyl chloride to the flask while stirring, 3. Add a base (e.g. triethylamine) to the flask to facilitate the reaction, 4. Continue stirring the reaction mixture for several hours at room temperature, 5. Separate the organic layer and wash with an aqueous solution to remove any impurities, 6. Purify the product using column chromatography or recrystallization, 7. Isolate the N,N-Diethylpiperazine-2-carboxamide product and characterize using spectroscopy techniques.
作用机制
DEPC inactivates RNases by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from binding to its substrate, thus inhibiting its activity. DEPC also denatures proteins by disrupting the intermolecular forces that hold the protein structure together. Finally, DEPC removes nucleic acid impurities from solutions by forming a complex with the impurities.
生化和生理效应
DEPC is considered to be a non-toxic reagent and has no known adverse effects on humans or animals. However, DEPC is known to cause skin and eye irritation and should be handled with caution. Additionally, DEPC can cause protein denaturation and should not be used in experiments that require the preservation of protein structure.
实验室实验的优点和局限性
DEPC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also highly effective in inactivating RNases and denaturing proteins. Additionally, DEPC is a non-toxic reagent and has no known adverse effects on humans or animals. However, DEPC can cause skin and eye irritation and should be handled with caution. Additionally, DEPC can cause protein denaturation and should not be used in experiments that require the preservation of protein structure.
未来方向
Going forward, DEPC could be further developed and used in a variety of laboratory experiments. For example, DEPC could be used to prepare buffers for various biochemical experiments, such as PCR. Additionally, DEPC could be used in the preparation of enzyme substrates and inhibitors, as well as in the purification of proteins and nucleic acids. DEPC could also be used to study the structure and function of proteins and nucleic acids, as well as to study the interactions between proteins and nucleic acids. Finally, DEPC could be used to study the effects of various drugs on the activity of enzymes and proteins.
科学研究应用
DEPC has a wide range of applications in scientific research, including the inactivation of RNases, the denaturation of proteins, and the removal of nucleic acid impurities from solutions. DEPC is also used to prepare buffers for various biochemical experiments, such as PCR. Additionally, DEPC has been used as a blocking agent to prevent the formation of disulfide bonds in proteins.
属性
IUPAC Name |
N,N-diethylpiperazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-3-12(4-2)9(13)8-7-10-5-6-11-8/h8,10-11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYUFNHTPJFYKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CNCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700348 |
Source


|
| Record name | N,N-Diethylpiperazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethylpiperazine-2-carboxamide | |
CAS RN |
121885-08-3 |
Source


|
| Record name | N,N-Diethylpiperazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Iron(1+), (eta5-2,4-cyclopentadien-1-yl)[(1,2,3,4,5,6-eta)-(1-methylethyl)benzene]-, salt with trifluoromethanesulfonic acid (1:1)](/img/structure/B569889.png)




